molecular formula C7H10BrF3O B13061626 1-Bromo-2-(2,2,2-trifluoroethoxy)cyclopentane

1-Bromo-2-(2,2,2-trifluoroethoxy)cyclopentane

Cat. No.: B13061626
M. Wt: 247.05 g/mol
InChI Key: MTUICFGPJCQRSP-UHFFFAOYSA-N
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Description

1-Bromo-2-(2,2,2-trifluoroethoxy)cyclopentane is an organic compound with the molecular formula C7H10BrF3O. This compound is characterized by the presence of a bromine atom and a trifluoroethoxy group attached to a cyclopentane ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-2-(2,2,2-trifluoroethoxy)cyclopentane can be synthesized through several methods. One common approach involves the reaction of cyclopentanol with 2,2,2-trifluoroethanol in the presence of a strong acid catalyst to form 2-(2,2,2-trifluoroethoxy)cyclopentanol. This intermediate is then brominated using a brominating agent such as phosphorus tribromide (PBr3) or N-bromosuccinimide (NBS) to yield the final product .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2-(2,2,2-trifluoroethoxy)cyclopentane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of different derivatives.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction Reactions: Reduction of the bromine atom can yield cyclopentane derivatives.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) under basic conditions.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products:

  • Substitution reactions yield various substituted cyclopentane derivatives.
  • Oxidation reactions produce ketones or carboxylic acids.
  • Reduction reactions result in cyclopentane derivatives with reduced functional groups.

Scientific Research Applications

1-Bromo-2-(2,2,2-trifluoroethoxy)cyclopentane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-2-(2,2,2-trifluoroethoxy)cyclopentane involves its interaction with molecular targets through its functional groups. The bromine atom and trifluoroethoxy group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. These interactions can affect biological pathways and molecular targets, leading to potential pharmacological effects .

Comparison with Similar Compounds

Uniqueness: 1-Bromo-2-(2,2,2-trifluoroethoxy)cyclopentane is unique due to the presence of both a bromine atom and a trifluoroethoxy group on a cyclopentane ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C7H10BrF3O

Molecular Weight

247.05 g/mol

IUPAC Name

1-bromo-2-(2,2,2-trifluoroethoxy)cyclopentane

InChI

InChI=1S/C7H10BrF3O/c8-5-2-1-3-6(5)12-4-7(9,10)11/h5-6H,1-4H2

InChI Key

MTUICFGPJCQRSP-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(C1)Br)OCC(F)(F)F

Origin of Product

United States

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